molecular formula C10H13N5O B3358891 Agn-PC-007gmw CAS No. 827584-71-4

Agn-PC-007gmw

Cat. No. B3358891
CAS RN: 827584-71-4
M. Wt: 219.24 g/mol
InChI Key: XTHLTQOHQFMDOD-UHFFFAOYSA-N
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Description

Agn-PC-007gmw is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The exact mechanism of action of Agn-PC-007gmw is not fully understood. However, it is believed to interact with certain receptors in the brain, including the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
Studies have shown that Agn-PC-007gmw has a number of biochemical and physiological effects. It has been shown to increase the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to have an effect on the sleep-wake cycle, increasing the amount of time spent in REM sleep.

Advantages and Limitations for Lab Experiments

One advantage of using Agn-PC-007gmw in lab experiments is its specificity. It has been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying the function of these receptors. However, one limitation is its cost. Agn-PC-007gmw is a relatively expensive compound, which may limit its use in certain research areas.

Future Directions

There are a number of future directions for research on Agn-PC-007gmw. One area of interest is its potential use in the treatment of neurological disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of Agn-PC-007gmw and its effects on the brain. Finally, there is potential for the development of new compounds based on the structure of Agn-PC-007gmw, which may have even greater specificity and efficacy.

Scientific Research Applications

Agn-PC-007gmw has potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and biochemistry. It has been shown to have an effect on certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

9-hydroxy-10,10-dimethyl-1,3,5,7,9-pentazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-10(2)3-4-14-6-13-8-7(14)9(15(10)16)12-5-11-8/h5-6,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHLTQOHQFMDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN2C=NC3=C2C(=NC=N3)N1O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463386
Record name AGN-PC-007GMW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

827584-71-4
Record name AGN-PC-007GMW
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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